![molecular formula C23H26N2O5S2 B3313807 14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- CAS No. 946849-80-5](/img/structure/B3313807.png)
14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo-
Overview
Description
14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Conjugation Linker in Solid Phase Peptide Synthesis (SPPS)
Fmoc-Cystamine-Suc is used in SPPS as a conjugation linker for various applications . This compound provides a valuable building block for the incorporation of disulfides .
Redox-Sensitive Gonadotropin-Releasing Hormone Receptor-Targeting Peptide Conjugates
Fmoc-Cystamine-Suc has been used in the synthesis and evaluation of redox-sensitive gonadotropin-releasing hormone receptor-targeting peptide conjugates . This application is particularly relevant in the field of bioorganic chemistry.
Tandem Molecular Self-Assembly in Liver Cancer Cells
This compound has been used in the tandem molecular self-assembly in liver cancer cells . This application is significant in the field of medicinal chemistry and cancer research.
Enrichment of Phosphotyrosine-Containing Peptides
Fmoc-Cystamine-Suc has been used in the chemoenzymatic enrichment of phosphotyrosine-containing peptides . This application is particularly important in the field of analytical chemistry.
Palladium-Mediated Bioorthogonal Conjugation of Dual-Functionalised Nanoparticles
This compound has been used in the palladium-mediated bioorthogonal conjugation of dual-functionalised nanoparticles and their cellular delivery . This application is significant in the field of nanotechnology and drug delivery.
Disulfide Bond Reduction-Triggered Molecular Hydrogels
Fmoc-Cystamine-Suc has been used in the formation of disulfide bond reduction-triggered molecular hydrogels . This application is particularly relevant in the field of materials science and biomedical engineering.
Peptide-Induced AIEgen Self-Assembly
This compound has been used in peptide-induced AIEgen self-assembly . This application is significant in the field of supramolecular chemistry and materials science.
Co-Assembled Supramolecular Nanofibers for Vaccine Delivery
Fmoc-Cystamine-Suc has been used in the design of reduction-responsive self-assembled peptide precursors for the formation of co-assembled supramolecular nanofibers with tunable surface properties for efficient vaccine delivery . This application is particularly important in the field of nanomedicine and immunotherapy.
Mechanism of Action
Target of Action
Fmoc-Cystamine-Suc is primarily used as a protecting group for amines . It is a valuable building block for the incorporation of disulfides . It possesses two terminal amino functional groups, one with a protecting group .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Cystamine-Suc is used in Solid Phase Peptide Synthesis (SPPS) as a conjugation linker for various applications . It plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Pharmacokinetics
A related compound, fmoc-f, has been studied and found to have favorable oral bioavailability and in-vivo tolerance .
Result of Action
The use of Fmoc-Cystamine-Suc in SPPS results in the synthesis of complex peptides and proteins . Its use as a protecting group allows for selective deprotection of the thiol group in the presence of N-Fmoc .
Action Environment
The action of Fmoc-Cystamine-Suc is influenced by the reaction conditions. For instance, the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The stability and efficacy of Fmoc-Cystamine-Suc are also likely to be influenced by factors such as pH, temperature, and the presence of other reactive species.
properties
IUPAC Name |
4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]ethylamino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c26-21(9-10-22(27)28)24-11-13-31-32-14-12-25-23(29)30-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,24,26)(H,25,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVHJSFCBULMRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136847 | |
Record name | 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Oxa-8,9-dithia-5,12-diazapentadecanoic acid, 15-(9H-fluoren-9-yl)-4,13-dioxo- | |
CAS RN |
946849-80-5 | |
Record name | 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946849-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-(9H-Fluoren-9-yl)-4,13-dioxo-14-oxa-8,9-dithia-5,12-diazapentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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